Acetonitrile;cycloocta-1,5-diene;rhodium
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Overview
Description
Acetonitrile;cycloocta-1,5-diene;rhodium is a coordination compound that features a rhodium center coordinated to acetonitrile and cycloocta-1,5-diene ligands. This compound is known for its utility in various catalytic processes, particularly in organic synthesis and industrial applications. The presence of rhodium, a transition metal, imparts unique reactivity and stability to the compound, making it a valuable reagent in chemical research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;cycloocta-1,5-diene;rhodium typically involves the reaction of rhodium precursors with acetonitrile and cycloocta-1,5-diene. One common method is the reaction of rhodium chloride with cycloocta-1,5-diene in the presence of acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium center. The resulting product is purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, and the purification process may involve multiple steps, including filtration, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;cycloocta-1,5-diene;rhodium undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states, often using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phosphines, carbonyls, and other ligands under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) or rhodium(0) species. Substitution reactions result in the formation of new rhodium-ligand complexes .
Scientific Research Applications
Acetonitrile;cycloocta-1,5-diene;rhodium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: Investigated for its potential use in biological systems, including as a probe for studying metal-ligand interactions in proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Mechanism of Action
The mechanism of action of acetonitrile;cycloocta-1,5-diene;rhodium involves the coordination of ligands to the rhodium center, which facilitates various catalytic processes. The rhodium center can undergo oxidative addition, reductive elimination, and migratory insertion reactions, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and ligands present .
Comparison with Similar Compounds
Similar Compounds
- Acetylacetonatobis(cyclooctene)rhodium(I)
- 1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate
- Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)
- Dirhodium Tetracaprolactamate
- (R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate
Uniqueness
Acetonitrile;cycloocta-1,5-diene;rhodium is unique due to its specific ligand environment, which imparts distinct reactivity and stability. The combination of acetonitrile and cycloocta-1,5-diene ligands allows for versatile coordination chemistry and catalytic applications. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it a valuable tool in both research and industrial settings.
Properties
Molecular Formula |
C12H18N2Rh |
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Molecular Weight |
293.19 g/mol |
IUPAC Name |
acetonitrile;cycloocta-1,5-diene;rhodium |
InChI |
InChI=1S/C8H12.2C2H3N.Rh/c1-2-4-6-8-7-5-3-1;2*1-2-3;/h1-2,7-8H,3-6H2;2*1H3; |
InChI Key |
YPJQLJYTVPZBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
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